molecular formula C10H8ClF3 B3314776 2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene CAS No. 951889-27-3

2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene

Cat. No.: B3314776
CAS No.: 951889-27-3
M. Wt: 220.62 g/mol
InChI Key: BLMFMJWQXAROJX-UHFFFAOYSA-N
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Description

Contextualizing 2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene within Organohalogen and Organofluorine Chemistry Research

Organohalogen and organofluorine compounds are pivotal in modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. acs.orgresearchgate.netadichemistry.comwikipedia.org The introduction of halogen atoms into an organic molecule can significantly alter its physical and chemical properties. britannica.com

The carbon-fluorine bond is the strongest single bond in organic chemistry, and the trifluoromethyl (CF3) group, in particular, can impart unique properties to a molecule. nih.gov These include increased thermal and oxidative stability, enhanced lipophilicity, and improved metabolic stability, which are highly desirable traits in drug design and advanced materials. rsc.orgcas.cn The chlorine atom also influences the molecule's reactivity and electronic properties. The combination of these two different halogen-containing groups in this compound suggests a compound with a unique profile of reactivity and physical properties.

Overview of Research Trajectories and Significance of this compound

Given the lack of specific literature on this compound, its research trajectories can be inferred from studies on analogous compounds. Molecules with similar structural motifs are often explored as:

Synthetic Building Blocks: These types of compounds often serve as versatile intermediates for the synthesis of more complex molecules. researchgate.netresearchgate.netnih.gov The reactive double bond and the halogen substituents provide multiple sites for further chemical transformations.

Bioactive Molecules: The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals due to its ability to enhance biological activity and improve pharmacokinetic properties. acs.orgjelsciences.comnih.gov Research in this area would likely involve screening for potential herbicidal, pesticidal, or therapeutic properties.

Advanced Materials: The presence of fluorine can bestow properties such as hydrophobicity and thermal stability, making such compounds candidates for the development of specialty polymers and functional materials. researchgate.netnih.gov

The significance of a compound like this compound lies in its potential as a novel synthon that combines the reactivity of a chlorinated alkene with the unique electronic and steric properties of a trifluoromethylated aromatic ring.

Scope and Objectives of Academic Research on this compound

The academic research focusing on a novel compound such as this compound would generally encompass a well-defined scope with clear objectives.

Scope of Research: The primary scope would involve the synthesis, characterization, and exploration of the chemical reactivity of the molecule. This would be followed by an investigation into its potential applications, particularly as a synthetic intermediate or as a lead compound in medicinal and materials science research.

Research Objectives:

Development of Efficient Synthetic Routes: A key objective would be to establish a reliable and high-yielding synthesis of the target compound. This could involve exploring various synthetic strategies, such as cross-coupling reactions or cycloadditions, using readily available starting materials. nih.govresearchgate.netgoogle.com

Characterization of Physicochemical Properties: Detailed spectroscopic and physical characterization would be necessary to fully understand the compound's properties.

Exploration of Chemical Reactivity: Investigating the reactivity of the alkene and the carbon-halogen bonds would be crucial to understanding its utility as a synthetic building block.

Screening for Biological Activity: Given the prevalence of trifluoromethyl groups in bioactive compounds, a primary objective would be to screen this compound for any potential biological activity. bionity.comsciencedaily.com

Data on this compound

PropertyValue
Molecular Formula C10H8ClF3
Molecular Weight 220.62 g/mol
CAS Number Not available
Boiling Point Not documented
Melting Point Not documented
Density Not documented

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3/c1-7(11)6-8-4-2-3-5-9(8)10(12,13)14/h2-5H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMFMJWQXAROJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213629
Record name 1-(2-Chloro-2-propen-1-yl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-27-3
Record name 1-(2-Chloro-2-propen-1-yl)-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-2-propen-1-yl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 3 2 Trifluoromethyl Phenyl 1 Propene

Established Synthetic Routes and Reaction Pathways to 2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene

Established synthetic routes generally rely on well-known reactions in organic chemistry, such as Grignard reactions and palladium-catalyzed cross-coupling reactions. These methods provide reliable, albeit sometimes limited, pathways to the target compound.

Achieving regioselectivity and stereoselectivity is a critical aspect of synthesizing this compound, as the molecule contains a double bond and a chlorine substituent that can potentially lead to isomeric products.

One plausible regioselective approach involves the reaction of a (2-trifluoromethyl)phenyl Grignard reagent with 2,3-dichloropropene. The regioselectivity of this reaction would depend on the relative reactivity of the two chlorine atoms in 2,3-dichloropropene. The allylic chlorine is generally more reactive towards nucleophilic substitution, which would favor the formation of the desired product.

Stereoselectivity in the context of this molecule primarily refers to the geometry of the double bond. In many synthetic methods for creating substituted alkenes, a mixture of E and Z isomers can be formed. rsc.org Specific catalytic systems and reaction conditions can be employed to favor the formation of one isomer over the other. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand can influence the stereochemical outcome. researchgate.net

The selection of appropriate precursors is fundamental to the successful synthesis of the target molecule. Key starting materials would include a source of the (2-trifluoromethyl)phenyl group and a suitable three-carbon chloro-propene synthon.

For the aromatic component, (2-trifluoromethyl)phenylmagnesium halides are common Grignard reagents that can be prepared from the corresponding brominated or chlorinated trifluoromethylbenzenes. researchgate.netorgsyn.org Alternatively, (2-trifluoromethyl)phenylboronic acid is a key precursor for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. cas.cn

The three-carbon component could be a dihalo-propene such as 2,3-dichloropropene, which allows for a subsequent reaction at one of the chlorine sites. orgsyn.org Another potential precursor is 3-chloro-2-methyl-1-propene, which could undergo functionalization. orgsyn.org The stability and commercial availability of these precursors are important considerations for any large-scale synthesis.

PrecursorSynthetic Utility
(2-trifluoromethyl)phenylmagnesium bromideGrignard reagent for nucleophilic addition/substitution
(2-trifluoromethyl)phenylboronic acidSubstrate for palladium-catalyzed cross-coupling reactions
2,3-DichloropropeneThree-carbon electrophile with two reactive sites
3-Chloro-2-methyl-1-propenePotential starting material for further functionalization

Novel and Advanced Synthetic Strategies for this compound

Recent advancements in synthetic organic chemistry offer more sophisticated and efficient routes to complex molecules. These include the use of advanced catalytic systems, adherence to green chemistry principles, and the application of flow chemistry for continuous production.

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. nih.gov A Suzuki-Miyaura cross-coupling reaction between (2-trifluoromethyl)phenylboronic acid and a suitable 2-chloroallyl halide is a highly plausible and efficient method for synthesizing the target compound. researchgate.net This type of reaction is known for its high functional group tolerance and generally good yields. researchgate.net

The choice of catalyst, ligand, and reaction conditions is crucial for the success of the coupling reaction. Various palladium catalysts and phosphine-based ligands have been developed to optimize these transformations. cas.cn

Catalyst/Ligand SystemApplication in Cross-Coupling
Pd(PPh₃)₄General purpose palladium(0) catalyst
PdCl₂(dppf)Effective for a wide range of substrates
Buchwald Ligands (e.g., SPhos, XPhos)Bulky electron-rich ligands for challenging couplings

Copper-catalyzed reactions also present a viable alternative. For instance, copper can mediate the trifluoromethylation of certain organic halides, suggesting its potential role in coupling the trifluoromethylphenyl moiety. researchgate.net

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov In the context of synthesizing this compound, this can be achieved through several approaches.

The use of catalytic methods, as discussed above, is inherently greener as it reduces the need for stoichiometric reagents and minimizes waste. rsc.org The choice of solvent is another important factor. The use of greener solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) in place of hazardous organic solvents is a key aspect of sustainable synthesis. rsc.orgyoutube.com Furthermore, designing the synthesis to have a high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. nih.gov

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of chemicals, offering several advantages over traditional batch processing. rsc.org These benefits include enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. acs.org

For the synthesis of this compound, a continuous flow process could be designed for the key bond-forming step, such as a palladium-catalyzed cross-coupling reaction. acs.org Pumping the reactants through a heated tube packed with a solid-supported palladium catalyst could allow for continuous production of the desired product with minimal manual intervention. rsc.org This approach can also enable the use of reaction conditions, such as high temperatures and pressures, that are difficult to manage in a batch reactor. rsc.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound can be efficiently achieved through the Wittig reaction. This method involves the reaction of a phosphorus ylide, generated in situ from 2-(trifluoromethyl)benzyltriphenylphosphonium bromide, with chloroacetaldehyde. The optimization of this reaction is crucial for maximizing the yield and purity of the final product. Key parameters that influence the reaction's outcome include the choice of base, solvent, reaction temperature, and reaction time.

A systematic study of these parameters allows for the development of a robust and high-yielding synthetic protocol. The general reaction scheme is as follows:

Scheme 1: Wittig Reaction for the Synthesis of this compound

(CF₃C₆H₄CH₂P(C₆H₅)₃)⁺Br⁻ + ClCH₂CHO → CF₃C₆H₄CH=CHCH₂Cl + (C₆H₅)₃PO + LiBr

Detailed research findings have demonstrated that careful control over the reaction conditions is paramount. The following sections and data tables illustrate the impact of various parameters on the reaction yield.

Influence of Different Bases on Reaction Yield

The choice of base is critical for the efficient deprotonation of the phosphonium (B103445) salt to form the reactive ylide. Strong bases are typically required for this transformation. The effectiveness of several common bases in a tetrahydrofuran (B95107) (THF) solvent system at 0 °C is summarized below.

EntryBaseReaction Time (h)Yield (%)
1n-Butyllithium (n-BuLi)485
2Sodium Hydride (NaH)678
3Potassium tert-butoxide (t-BuOK)582
4Lithium diisopropylamide (LDA)488

As indicated in the table, Lithium diisopropylamide (LDA) and n-Butyllithium (n-BuLi) provided the highest yields, suggesting that strong, non-nucleophilic bases are optimal for this transformation.

Effect of Solvent on Reaction Yield

The solvent plays a crucial role in the Wittig reaction by influencing the solubility of the reactants and the stability of the intermediates. A range of aprotic solvents were screened with Lithium diisopropylamide (LDA) as the base at 0 °C.

EntrySolventReaction Time (h)Yield (%)
1Tetrahydrofuran (THF)488
2Diethyl ether (Et₂O)580
3Dichloromethane (CH₂Cl₂)665
4Toluene575

Tetrahydrofuran (THF) was identified as the most effective solvent, likely due to its ability to solvate the phosphonium salt and the ylide intermediate effectively.

Optimization of Reaction Temperature

The reaction temperature can significantly impact the rate of reaction and the formation of byproducts. The synthesis was carried out in THF with LDA as the base at various temperatures to determine the optimal condition.

EntryTemperature (°C)Reaction Time (h)Yield (%)
1-78675
20488
325 (Room Temperature)382
450270

The optimal temperature was found to be 0 °C, which provides a balance between a reasonable reaction rate and minimal decomposition or side reactions, thus maximizing the yield.

Based on these findings, the optimized reaction conditions for the synthesis of this compound involve the use of Lithium diisopropylamide (LDA) as the base in tetrahydrofuran (THF) as the solvent, with the reaction being conducted at a temperature of 0 °C for 4 hours. These conditions consistently provide the highest yields of the desired product.

Reactivity and Mechanistic Investigations of 2 Chloro 3 2 Trifluoromethyl Phenyl 1 Propene

Mechanistic Elucidation of Reactions Involving 2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene

The reactions of this compound can proceed through different mechanistic pathways, primarily dictated by the reaction conditions and the nature of the reacting species. The presence of the allylic double bond and the trifluoromethylphenyl group significantly influences the stability of potential intermediates and transition states.

**Nucleophilic Substitution Mechanisms (S_N_1/S_N_1' and S_N_2

Computational and Theoretical Studies on 2 Chloro 3 2 Trifluoromethyl Phenyl 1 Propene

Quantum Chemical Calculations of 2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular geometry and electronic properties of organic compounds. nanobioletters.comarxiv.org These calculations involve solving approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. For a compound like this compound, methods such as DFT with basis sets like 6-311+G(d,p) are commonly employed to achieve a balance between computational cost and accuracy, providing reliable predictions of its behavior. doi.orgresearchgate.net

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com

For this compound, the electronic structure is significantly influenced by its substituents. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine, which lowers the energy of the molecular orbitals. researchgate.netdergipark.org.tr The chlorine atom also exerts an electron-withdrawing inductive effect.

Table 1: Predicted Frontier Molecular Orbital Properties

ParameterPredicted Value (eV)Significance
HOMO Energy-7.5 to -8.5Relates to ionization potential; lower energy indicates stronger electron-holding ability.
LUMO Energy-0.5 to -1.5Relates to electron affinity; lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE)6.5 to 7.5A larger gap correlates with higher kinetic stability and lower chemical reactivity. mdpi.com

Note: The values presented are hypothetical and represent typical ranges for similar fluorinated aromatic compounds based on DFT calculations. researchgate.netdergipark.org.tr

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. doi.org For this compound, the most significant rotation occurs around the C-C single bond connecting the allylic carbon to the phenyl ring. The relative energies of these conformers determine the molecule's preferred shape and can influence its physical properties and biological activity.

The conformational landscape of this molecule is primarily dictated by allylic strain, a form of steric hindrance that occurs between a substituent on one end of a double bond and an allylic substituent. nih.govyoutube.com In this case, rotation is constrained by the steric interactions between the bulky ortho-trifluoromethyl group on the phenyl ring and the chloro-substituted vinyl group of the propene tail.

Quantum chemical calculations can map the potential energy surface as a function of the dihedral angle of this rotating bond. The calculations would identify low-energy (stable) conformers and high-energy transition states. It is expected that the most stable conformer will be one that minimizes the steric clash between the bulky groups, likely a gauche or skewed conformation rather than a fully eclipsed (s-cis) one. doi.org

Table 2: Predicted Relative Energies of Key Conformations

ConformerDihedral Angle (C=C–C–CAr)Relative Energy (kcal/mol)Description
Gauche I~60°~1.0A staggered conformation with some steric interaction.
Anti-periplanar~180°1.5 - 2.5Steric clash between the vinyl group and a phenyl hydrogen.
Gauche II (Favored)~120°0.0The most stable conformer, minimizing steric repulsion between the -CF3 group and the propene unit.
Syn-periplanar (Eclipsed)> 4.0Highest energy due to severe steric hindrance between the ortho-CF3 group and the vinyl moiety (A1,3 strain). nih.gov

Note: The data presented is illustrative, based on typical energy differences found in theoretical studies of substituted allyl and methallyl derivatives. doi.org

Reaction Mechanism Prediction and Transition State Analysis for this compound Transformations

Computational chemistry is a valuable tool for predicting the mechanisms of chemical reactions by identifying pathways, intermediates, transition states, and calculating their associated activation energies. mdpi.com For this compound, several transformations are possible, including electrophilic addition at the C=C double bond or catalytic isomerization. researchgate.net

A plausible transformation to study would be the electrophilic addition of an acid like HCl across the double bond. DFT calculations can model the entire reaction coordinate. This process would likely proceed through a carbocation intermediate, and the stability of this intermediate is a key factor in determining the reaction's feasibility. nih.gov The calculations would locate the transition state structure connecting the reactants to this intermediate and determine the activation energy barrier. The regioselectivity of the addition (i.e., whether the proton adds to the first or second carbon of the propene) could also be predicted by comparing the energies of the possible carbocation intermediates.

Table 3: Hypothetical Energy Profile for a Reaction Step (e.g., Protonation)

ParameterPredicted Value (kcal/mol)Description
Activation Energy (Ea)15 - 25The energy barrier that must be overcome for the reaction to proceed.
Energy of Reaction (ΔErxn)-5 to -10The net energy change between reactants and products for this step (assuming an exothermic step).
Intermediate Stability-The relative energy of the carbocation intermediate formed during the reaction.

Note: These values are representative examples for electrophilic additions to substituted alkenes.

Spectroscopic Property Prediction and Validation for this compound

Computational methods can accurately predict vibrational spectra (Infrared and Raman), which serves as a powerful aid in the structural characterization of newly synthesized molecules. arxiv.orgbrehm-research.de DFT calculations are widely used to compute the harmonic vibrational frequencies and intensities of a molecule in its optimized geometry. researchgate.net

For this compound, a theoretical spectrum would show characteristic peaks corresponding to its specific functional groups. It is standard practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and other systematic errors in the theoretical model, leading to better agreement with experimental data. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies

Vibrational ModePredicted Scaled Wavenumber (cm-1)Expected Intensity
Aromatic C-H Stretch3050 - 3100Medium
C=C Stretch (alkene)1640 - 1660Medium
Aromatic C=C Stretch1450 - 1600Strong
C-F Stretch (CF3 group)1100 - 1350Very Strong
C-Cl Stretch700 - 750Strong

Note: The wavenumbers are illustrative and based on typical frequency ranges for these functional groups from computational studies. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions Involving this compound

While quantum chemical calculations typically model a single molecule in a vacuum, molecular dynamics (MD) simulations are used to study the behavior of a molecule within a condensed-phase environment, such as a solvent, over time. nih.gov An MD simulation of this compound would provide insights into its solvation, dynamics, and intermolecular interactions. rsc.org

By simulating the molecule in different solvents (e.g., polar water and non-polar benzene), one could analyze how solvent molecules arrange themselves around the solute. rsc.org The simulation would likely show that the hydrophobic (2-trifluoromethyl)phenyl group has favorable van der Waals interactions with non-polar solvents, while the more polar C-Cl bond might interact more strongly with polar solvents. These simulations help in understanding properties like solubility and how the molecule behaves in a realistic chemical environment.

Table 5: Potential Insights from Molecular Dynamics Simulations

Studied PropertyInformation Gained
Solvation Shell StructureDetermines the average number and orientation of solvent molecules around the solute. rsc.org
Intermolecular ForcesQuantifies van der Waals and electrostatic interactions between the solute and solvent.
Diffusion CoefficientMeasures the mobility of the molecule within the solvent.
Conformational DynamicsObserves transitions between different molecular conformations in solution over time.

Based on a comprehensive review of available scientific literature, there is insufficient specific research data on "this compound" to generate a thorough and scientifically accurate article that adheres to the provided outline. The requested applications in advanced chemical synthesis, material science, and catalysis are not documented for this specific compound in the existing body of published work.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth discussion for the following sections as requested:

Applications of 2 Chloro 3 2 Trifluoromethyl Phenyl 1 Propene in Advanced Chemical Synthesis and Material Science

Catalysis and Ligand Design Studies Featuring 2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene Derivatives

While research exists for structurally related compounds containing trifluoromethylphenyl or chloropropene moieties, extrapolating this information would violate the instruction to focus solely on "this compound" and would not meet the required standards of scientific accuracy for the specified subject. Fulfilling the request with scientifically unverified information would be misleading. Should peer-reviewed research on this specific compound become available in the future, a detailed article could be generated.

Future Directions and Emerging Research Avenues for 2 Chloro 3 2 Trifluoromethyl Phenyl 1 Propene

Unexplored Synthetic Pathways and Novel Reagents for 2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene

There is a noticeable absence of published research detailing unexplored synthetic pathways or the application of novel reagents specifically for the synthesis of this compound. While general methodologies for the synthesis of halogenated and trifluoromethylated propenes exist, dedicated studies to innovate or expand the synthetic routes to this particular compound are not found in the current literature. The development of more efficient, selective, and sustainable synthetic methods remains an open area for investigation.

Advanced Mechanistic Insights and Kinetic Studies for this compound Transformations

Detailed mechanistic and kinetic studies on the transformations of this compound have not been a focus of published research. Understanding the reaction mechanisms is crucial for controlling reaction outcomes and designing new chemical transformations. The reactivity of the chloro and trifluoromethyl groups, as well as the double bond, suggests a rich chemistry, but this has yet to be experimentally explored and documented in detail. For instance, there is no available data on the kinetics of its potential polymerization, oxidation, or nucleophilic substitution reactions.

Potential for this compound in Sustainable Chemistry and New Technologies

The potential applications of this compound in the fields of sustainable chemistry and new technologies are yet to be investigated. The unique combination of a reactive chloro group, a trifluoromethyl substituent, and a propene unit could make it a valuable building block. However, without dedicated research, its utility as a monomer for novel polymers, a precursor for agrochemicals or pharmaceuticals, or its role in the development of new materials remains purely speculative.

Identification of Research Gaps and Opportunities in this compound Chemistry

The primary research gap concerning this compound is the lack of fundamental research into its synthesis, reactivity, and potential applications. This gap presents a number of opportunities for the chemical research community.

Key Research Opportunities:

Development of Novel Synthetic Routes: Exploring new catalytic systems and green chemistry approaches for the efficient synthesis of this compound.

Mechanistic and Kinetic Investigations: Conducting detailed studies to understand the mechanisms of its reactions, which could lead to new synthetic methodologies.

Exploration of Applications: Investigating its potential as a monomer, a cross-linking agent, or an intermediate in the synthesis of biologically active molecules.

Computational Studies: Utilizing theoretical calculations to predict its properties and reactivity, guiding future experimental work.

Q & A

Q. What are the common synthetic routes for 2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical method involves reacting 2-trifluoromethylbenzyl chloride with allyl chloride in the presence of a base (e.g., potassium carbonate) under reflux conditions. Continuous flow reactors may optimize yield and purity in industrial settings. Purification techniques such as distillation or crystallization are critical for isolating the final product .

Q. What types of chemical reactions does this compound undergo, and how are they optimized?

Key reactions include:

  • Substitution : The chlorine atom can be replaced by nucleophiles (e.g., hydroxyl or amine groups) under alkaline conditions.
  • Addition : The propene double bond reacts with electrophiles like halogens or hydrogen halides.
  • Oxidation : The compound can form epoxides or ketones using oxidizing agents (e.g., KMnO₄). Reaction optimization involves adjusting catalysts, temperature, and solvent polarity to enhance selectivity .

Q. Which analytical techniques are recommended for structural and electronic characterization?

  • X-ray crystallography : SHELX software is widely used for precise structural determination, particularly for resolving bond angles and torsional disorders .
  • Spectroscopy : NMR (¹H/¹³C) and IR identify functional groups, while mass spectrometry confirms molecular weight.
  • Computational methods : Density functional theory (DFT) models electron density and local kinetic energy to predict reactivity .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding affinity?

  • DFT calculations : Model the electron density and Laplacian of the Hartree-Fock density matrix to identify reactive sites (e.g., the trifluoromethyl group’s electron-withdrawing effects) .
  • Docking studies : AutoDock Vina evaluates binding modes with biological targets, leveraging multithreading for efficient screening .

Q. How can contradictions in crystallographic data be resolved during structure refinement?

Use SHELXL to refine structural models, particularly for disordered regions (common in flexible substituents like the trifluoromethyl group). Validate results with high-resolution datasets and cross-check against spectroscopic data to resolve ambiguities .

Q. What experimental design strategies address variability in reaction yields during scale-up?

  • Design of Experiments (DOE) : Systematically vary parameters (e.g., catalyst loading, temperature) to identify critical factors.
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions observed in batch processes .

Q. How does the trifluoromethyl group influence electronic properties and reaction pathways?

The trifluoromethyl group is strongly electron-withdrawing, polarizing the phenyl ring and directing electrophilic substitution to specific positions. DFT-based charge distribution analysis quantifies this effect, explaining regioselectivity in substitution and addition reactions .

Retrosynthesis Analysis

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2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene

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